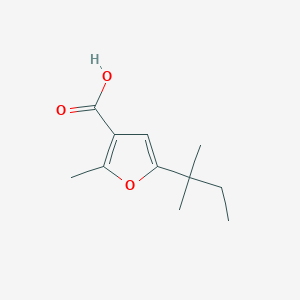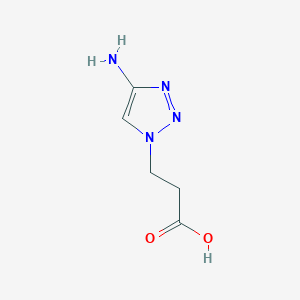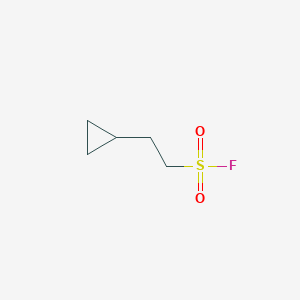
1-Bromo-3-(1-bromobutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromobutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a benzenonium intermediate, which is then deprotonated to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include steps such as the addition of bromine to benzene derivatives, followed by purification and isolation of the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1-bromobutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids .
Applications De Recherche Scientifique
1-Bromo-3-(1-bromobutan-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-bromobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2-(1-bromobutan-2-yl)benzene: A structural isomer with different substitution patterns.
1-Bromo-4-(1-bromobutan-2-yl)benzene: Another isomer with the bromine atoms in different positions on the benzene ring.
Uniqueness: 1-Bromo-3-(1-bromobutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C10H12Br2 |
|---|---|
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
1-bromo-3-(1-bromobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
AIKCQZCQPCOPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)


![3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13235052.png)
![1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13235057.png)

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide](/img/structure/B13235077.png)

![4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13235087.png)
![{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
amine](/img/structure/B13235100.png)

